N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide
Description
This compound is a structurally complex molecule featuring a cyclopropanecarboxamide core linked to a guanidine-like amidine group. The amidine moiety is substituted with a 4,6-dimethylpyrimidin-2-yl group and a 2-(5-fluoro-1H-indol-3-yl)ethylamine side chain. The cyclopropane ring may enhance metabolic stability or influence conformational rigidity compared to linear analogs .
Properties
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-12-9-13(2)26-21(25-12)28-20(27-19(29)14-3-4-14)23-8-7-15-11-24-18-6-5-16(22)10-17(15)18/h5-6,9-11,14,24H,3-4,7-8H2,1-2H3,(H2,23,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEOXTGADAMNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Cyclopropane Carboxamide Formation: The cyclopropane carboxamide group can be formed through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, which incorporates a pyrimidine ring, an indole derivative, and a cyclopropanecarboxamide moiety, suggests a variety of biological activities that could be harnessed for therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors such as 4,6-dimethylpyrimidine and 5-fluoroindole. The reaction conditions, including temperature and pH, are crucial for optimizing yield and purity.
Medicinal Chemistry
This compound exhibits potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics may enhance selectivity and efficacy against specific biological targets associated with diseases such as cancer and inflammation.
Anticancer Research
Research indicates that compounds with similar structural motifs can exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and metastasis. Studies have shown that the incorporation of fluorinated indoles enhances the biological activity of related compounds by improving their interaction with target proteins involved in cancer progression.
Anti-inflammatory Activity
The compound's ability to interact with enzymes and receptors involved in inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases. Investigations into its mechanism of action may reveal insights into how it can inhibit pro-inflammatory cytokines or enzymes like COX and LOX.
Biological Interaction Studies
Understanding how this compound interacts with various biological targets is essential for elucidating its pharmacological profile. Interaction studies can provide valuable data on binding affinities, selectivity, and potential off-target effects.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of compounds structurally related to this compound. Results indicated that these compounds significantly inhibited cell proliferation in various cancer cell lines through apoptosis induction.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory potential of similar compounds, revealing their ability to downregulate NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines. This suggests that this compound could be a candidate for further development in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
Pyrimidine-Based Derivatives
Pyrimidine derivatives are widely explored for their pharmacological properties. Key structural analogs include:
*Calculated based on formula C₂₂H₂₃FN₈O.
Key Observations :
- The target compound’s 5-fluoroindole group may enhance binding to hydrophobic kinase pockets compared to non-fluorinated analogs (e.g., furyl or methoxyphenyl substituents in ).
- The cyclopropane ring confers steric and electronic effects distinct from linear alkyl chains in analogs like acetamide derivatives .
Cyclopropane-Containing Analogues
Cyclopropane rings are leveraged for conformational constraint. Notable examples:
Key Observations :
- Substituents like 5-fluoroindole may improve selectivity over non-fluorinated cyclopropane derivatives .
Fluoroindole-Substituted Compounds
Fluoroindole motifs are common in kinase inhibitors (e.g., VEGF inhibitors). Examples:
Key Observations :
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features, which include a pyrimidine ring, an indole moiety, and a cyclopropanecarboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C23H26N8O2S2 |
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]-cyclopropanecarboxamide |
| InChI Key | IJAKSHKKLPYRTQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The compound may modulate enzyme activities and receptor interactions, leading to significant pharmacological effects. For instance, it may inhibit key enzymes involved in inflammation and cancer progression.
Pharmacological Properties
- Anti-inflammatory Activity :
- Anticancer Activity :
- Antimicrobial Activity :
Study 1: Anti-inflammatory Effects
A study conducted by Vo et al. demonstrated that indole derivatives could significantly inhibit TNF-α secretion from LPS-stimulated THP-1 cells. This suggests that modifications to the indole structure can enhance anti-inflammatory properties .
Study 2: Anticancer Potential
In a comparative study of various indole derivatives, compounds similar to this compound showed promising results against cancer cell lines such as A549 (lung cancer) and MV4-11 (human leukemia). The IC50 values for these compounds ranged from 10 to 30 µM, indicating significant potency .
Summary of Findings
The biological activity of this compound is promising across several therapeutic areas:
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Inhibits TNF-α secretion; reduces IL-6 and IL-8 levels |
| Anticancer | Induces apoptosis; effective against multiple cancer cell lines |
| Antimicrobial | Potential activity against resistant microbial strains |
Q & A
Q. What are the critical steps and reaction parameters for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the pyrimidine-indole scaffold via palladium-catalyzed coupling or nucleophilic substitution, using solvents like DMF or toluene under inert atmospheres .
- Step 2 : Introduction of the cyclopropanecarboxamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt), requiring precise pH and temperature control .
- Key parameters : Catalyst loading (e.g., Pd(PPh₃)₄), reaction time (12–48 hours), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are used to confirm structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 5-fluoroindole protons at δ 7.8–8.2 ppm) .
- X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the cyclopropane and E-configuration imine groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calc. 585.2032 vs. observed 585.2016) .
Q. How is purity assessed, and what thresholds are acceptable for biological testing?
- HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .
- Melting point analysis : Sharp melting ranges (±1°C) indicate crystallinity .
- Elemental analysis : C, H, N content within 0.3% of theoretical values .
Advanced Research Questions
Q. How can molecular docking and SPR elucidate interactions with biological targets?
- Molecular docking : Predicts binding to kinases or receptors (e.g., CDK9) using software like AutoDock Vina. The pyrimidine and indole moieties show hydrogen bonding with active-site residues .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD values <100 nM indicate high potency) .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?
- Substituent variation : Replace 4,6-dimethylpyrimidine with 5-fluoropyrimidine to modulate electron density and target affinity .
- Bioisosteric replacement : Substitute cyclopropane with spirocyclic groups to improve metabolic stability .
- In vitro assays : Test cytotoxicity (MTT assay) and kinase inhibition (IC50 <10 nM in CDK9 assays) .
Q. How should contradictory biological data (e.g., varying IC50 values) be resolved?
- Assay standardization : Use identical cell lines (e.g., MIA PaCa-2) and incubation times (72 hours) .
- Orthogonal validation : Confirm results with Western blotting (e.g., PARP cleavage for apoptosis) and flow cytometry .
Q. What formulation strategies address poor aqueous solubility?
- Prodrug design : Introduce phosphate esters at the cyclopropane carboxamide to enhance hydrophilicity .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability in pharmacokinetic studies .
Q. How are mechanisms of action (e.g., kinase inhibition vs. DNA intercalation) differentiated?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK9 inhibition at 1 nM vs. >1 µM for CDK2) .
- DNA-binding assays : Use ethidium bromide displacement to rule out intercalation .
Q. What thermodynamic studies assess compound stability under physiological conditions?
- Differential scanning calorimetry (DSC) : Measure decomposition temperatures (>200°C indicates thermal stability) .
- Forced degradation : Expose to acidic (pH 2)/basic (pH 10) conditions and monitor degradation via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
